1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane
CAS No.:
Cat. No.: VC17527621
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2 |
|---|---|
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | 1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C13H26N2/c1-12(2)4-11-15-10-3-5-13(15)6-8-14-9-7-13/h12,14H,3-11H2,1-2H3 |
| Standard InChI Key | LVZATOYBFSDVFP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1CCCC12CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane features a spirocyclic core comprising two fused rings: a five-membered ring containing one sulfur atom and a six-membered ring with two nitrogen atoms. The 3-methylbutyl substituent () is attached to the nitrogen atom at position 1 of the spiro system, conferring steric bulk and influencing the compound’s conformational flexibility.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2090509-56-9 |
| Molecular Formula | |
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | 1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane |
| SMILES | CC(C)CCN1CCCC12CCNCC2 |
| InChIKey | LVZATOYBFSDVFP-UHFFFAOYSA-N |
The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the nitrogen atoms and van der Waals interactions within the spirocyclic system, as inferred from analogous diazaspiro compounds .
Nomenclature and Stereochemistry
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for synthesizing 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane are proprietary, analogous diazaspiro compounds are typically synthesized via cyclization reactions. A plausible route involves:
-
Formation of the Spiro Core: Cyclohexanone derivatives undergo condensation with nitriles or amines under acidic conditions to form the spirocyclic backbone.
-
Alkylation: Introduction of the 3-methylbutyl group via nucleophilic substitution or reductive amination, using reagents such as 3-methylbutyl bromide .
Table 2: Key Reaction Parameters for Spirocyclic Synthesis
| Parameter | Typical Conditions |
|---|---|
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | 80–120°C |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Reaction Time | 12–48 hours |
Yield Optimization
Optimization strategies include:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Catalyst Loading: Incremental increases in PTSA concentration (up to 10 mol%) improve cyclization efficiency without side-product formation.
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
-
NMR: Peaks at δ 1.0–1.2 ppm (methyl groups), δ 2.5–3.0 ppm (methylene protons adjacent to nitrogen), and δ 3.2–3.6 ppm (spirocyclic CH groups).
-
NMR: Signals at 22.1 ppm (quaternary carbons in the spiro core) and 45.8 ppm (N-bound methylene carbons) .
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) reveals a molecular ion peak at , consistent with the molecular weight.
Chromatographic Methods
Reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves baseline separation, with a retention time of 8.2 minutes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume